Regiochemical Identity: Ortho-Fluorophenyl vs. Meta-Fluorophenyl Isomer
The target compound bears an ortho‑fluorine on the N‑phenyl ring (2‑fluorophenyl), whereas the closest commercially available analog, CAS 651749‑10‑9, carries a meta‑fluorine (3‑fluorophenyl) . Ortho‑fluorine substitution introduces a unique steric and electronic environment that can restrict rotation around the N‑aryl bond and modulate the pKₐ of proximal functional groups, effects that are absent in the meta‑isomer . This regiochemical distinction is critical because ortho‑vs‑meta fluorine placement has been shown to alter binding affinity by up to 10‑fold in related heterocyclic series [1].
| Evidence Dimension | Fluorine substitution position on N‑phenyl ring |
|---|---|
| Target Compound Data | ortho‑Fluorophenyl (2‑fluorophenyl) |
| Comparator Or Baseline | meta‑Fluorophenyl (3‑fluorophenyl), CAS 651749‑10‑9 |
| Quantified Difference | Regiochemical isomer; affinity differences of up to 10‑fold reported for related scaffolds [1] |
| Conditions | Structural identity confirmed by InChI Key and SMILES comparison |
Why This Matters
A different fluorine position can alter target engagement, selectivity, and pharmacokinetics, making the ortho‑isomer indispensable for SAR studies and lead optimization campaigns.
- [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. View Source
